molecular formula C7H5ClO2 B123124 2-Chlorobenzoic acid CAS No. 118-91-2

2-Chlorobenzoic acid

Cat. No.: B123124
CAS No.: 118-91-2
M. Wt: 156.56 g/mol
InChI Key: IKCLCGXPQILATA-UHFFFAOYSA-N
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Description

2-Chlorobenzoic acid is an organic compound with the molecular formula ClC₆H₄CO₂H. It is one of the three isomeric chlorobenzoic acids and is known for being the strongest acid among them. This white solid is utilized as a precursor in the synthesis of various drugs, food additives, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzoic acid can be synthesized through the oxidation of 2-chlorotoluene. In a laboratory setting, this reaction typically employs potassium permanganate as the oxidizing agent . Another method involves the hydrolysis of α,α,α-trichloro-2-toluene .

Industrial Production Methods: On an industrial scale, the production of this compound often involves similar oxidation processes but may utilize different catalysts and reaction conditions to optimize yield and purity. The hydrolysis method is also employed, particularly when large quantities are required .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chlorobenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Chlorobenzoic acid
  • 3-Chlorobenzoic acid
  • Benzoic acid

Comparison: 2-Chlorobenzoic acid is unique due to its position of the chloride group at the 2-position, which influences its reactivity and acidity. Compared to 4-chlorobenzoic acid and 3-chlorobenzoic acid, this compound is the strongest acid and exhibits different reactivity patterns in substitution reactions .

Properties

IUPAC Name

2-chlorobenzoic acid
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InChI

InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
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InChI Key

IKCLCGXPQILATA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)Cl
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Molecular Formula

C7H5ClO2
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Related CAS

7250-60-4 (nickel(2+)-salt), 17264-74-3 (sodium salt/solvate)
Record name o-Chlorobenzoic acid
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DSSTOX Substance ID

DTXSID4024771
Record name 2-Chlorobenzoic acid
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Molecular Weight

156.56 g/mol
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Physical Description

Crystals or fine fluffy white powder. (NTP, 1992), Solid; [Merck Index] White powder; [MSDSonline]
Record name O-CHLOROBENZOIC ACID
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Boiling Point

Sublimes (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN 900 PARTS COLD WATER; MORE SOL IN HOT WATER; FREELY SOL IN ALCOHOL, ETHER., SOL IN ACETONE, BENZENE, SOLUBLE IN METHANOL, 2087 mg/l at 25 °C in water
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Density

1.544 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.544 AT 20 °C/4 °C
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Vapor Pressure

0.00066 [mmHg], 6.6X10-4 mm Hg at 25 °C (extrapolated)
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Color/Form

MONOCLINIC PRISMS FROM WATER

CAS No.

118-91-2, 26264-09-5
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Melting Point

288 °F (NTP, 1992), 142 °C
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Synthesis routes and methods I

Procedure details

Into the column described in Example 1 were charged 453 grams (3.58 moles) of o-chlorotoluene, 2.25 grams of cobalt octoate (6% Co), and 2.25 grams of epichlorohydrin. The reaction mixture was heated to 155° C. and maintained at that temperature while oxygen that had been sparged through epichlorohydrin was bubbled through it at the rate of 200 ml./min. Throughout the reaction period, the gases leaving the reactor remained non-acidic. At the end of 23 hours, the reaction mixture was removed from the column, cooled to 75° C., and extracted with 600 grams of 10 percent aqueous sodium hydroxide solution. The layers that formed were separated. The aqueous layer was diluted with water to a volume of 1500 ml. and then acidified with hydrochloric acid. The o-chlorobenzoic acid that precipitated was collected, washed with water, and dried. There was obtained 180 grams (1.155 moles) of o-chlorobenzoic acid. The conversion of o-chlorotoluene to o-chlorobenzoic acid was 14 percent. The yield of o-chlorobenzoic acid, based on o-chlorotoluene reacted, was 78.6 percent.
Quantity
453 g
Type
reactant
Reaction Step One
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2.25 g
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Name
cobalt octoate
Quantity
2.25 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

If 2,4-dichlorobenzoic acid is reacted with glycine analogously to DE-C 142 507 by initially introducing all the reactants into the reaction vessel and then carrying out the reaction while stirring and heating, by-products, in particular 4-chlorosalicylic acid, form - as a corresponding comparison experiment demonstrates - to a not inconsiderable extent. The statement made in DE-C 142 507, that the yield is almost the yield in theory when 2-chlorobenzoic acid is used, cannot be confirmed if 2,4-dichlorobenzoic acid is used as the starting substance.
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Synthesis routes and methods III

Procedure details

Analogously to Example 1, 300 g of o-chlorotoluene was oxidized in the presence of 100 g of acetic acid, 3 g of cobalt acetate tetrahydrate and 1.5 g of sodium bromide at a pressure of 25 bar, a temperature of 110°-130° C., and a gas exhaust rate of 3 1/min. After the oxidation had ended, 450 g of 50% acetic acid was added, the mixture was cooled to 25° C. and filtered, and the filter cake was washed with 750 g of 50% acetic acid, the mother liquor (314.5 g) and washing filtrates (693.5 g) being recovered separately. The dried filter cake yielded 318.5 g of o-chlorobenzoic acid.
Quantity
300 g
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reactant
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Quantity
450 g
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reactant
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100 g
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reactant
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3 g
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catalyst
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Quantity
1.5 g
Type
catalyst
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Synthesis routes and methods IV

Procedure details

A further production process comprises converting phthalic acid anhydride into phthalimide and phthalimide into anthranilic acid, diazotising the anthranilic acid and reacting the diazotised product with sodium sulphide/sulphur to dithiosalicylic acid, esterifying the dithiosalicylic acid with methanol, and reacting the esterified product by means of oxidating chlorination to methyl benzoate-o-sulphonic acid chloride and subsequently converting this with ammonia into the saccharin ammonium salt. Another method consists of oxidising o-chlorotoluene with sodium bichromate to give o-chlorobenzoic acid, subsequently reacting this with sodium sulphite to o-sulphobenzoic acid, esterifying this with methanol and reacting the esterified product with thionyl chloride or sulphuryl chloride to methyl benzoate-o-sulphonic acid chloride, and converting this with ammonia into the saccharin ammonium salt.
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Reaction Step Ten
Name
sodium sulphide sulphur
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[Compound]
Name
methyl benzoate-o-sulphonic acid chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorobenzoic acid
Reactant of Route 2
2-Chlorobenzoic acid
Reactant of Route 3
2-Chlorobenzoic acid
Reactant of Route 4
2-Chlorobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Chlorobenzoic acid
Reactant of Route 6
2-Chlorobenzoic acid
Customer
Q & A

A: 2-Chlorobenzoic acid has a molecular formula of C₇H₅ClO₂ and a molecular weight of 156.57 g/mol. []

A: Spectroscopic analysis of this compound reveals key structural information. Infrared (IR) spectroscopy shows a characteristic carbonyl (C=O) stretch, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. [, ]

A: this compound is considered an environmental pollutant, contaminating soil and water sources. It can originate from various sources, including landfill leakage and industrial waste. [, ]

A: Microorganisms, particularly bacteria, play a crucial role in biodegrading this compound. Studies have identified various bacterial species, such as Pseudomonas, Enterobacter, Acinetobacter, and Corynebacterium, capable of degrading this compound. The degradation process often involves the cleavage of the aromatic ring. [, , , , , , ]

A: The presence of additional carbon and nitrogen sources can significantly impact the biodegradation rate. For example, glucose can inhibit degradation in some cases, while other sugars like lactose can enhance it. The type of nitrogen source can also influence the degradation process. Temperature and pH also play a role, with optimal degradation often occurring at moderate temperatures and neutral pH. [, , ]

A: Yes, this compound is a versatile starting material for synthesizing various compounds. For example, it can be used to synthesize 5-bromo-2-chlorobenzaldehyde, a potential intermediate in the production of pharmaceuticals. It can also be used to produce 2-isopropylthioxanthone, a compound with applications as a photoinitiator. [, ]

A: One of the primary applications of this compound is as an intermediate in the production of diclofenac sodium, a non-steroidal anti-inflammatory drug (NSAID). []

A: Researchers are exploring the potential of 3,5-dibromo-2-chlorobenzoic acid hydrazides, derivatives of this compound, as potential antitubercular agents. These compounds show promise for further pharmacological screening. []

A: Several analytical techniques can be employed to detect and quantify this compound. Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful tool for analyzing complex mixtures, including identifying and quantifying this compound and its potential impurities. High-performance liquid chromatography (HPLC) is another valuable technique for separating and quantifying this compound, particularly in biological samples. [, , ]

A: Research on this compound continues to explore its biodegradation pathways, optimize remediation strategies, and investigate its potential applications. Scientists are also interested in understanding the impact of this compound on various ecosystems and developing sustainable methods for its production and utilization. []

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